4-(Quinolin-2-YL)benzonitrile
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Overview
Description
4-(Quinolin-2-YL)benzonitrile is an organic compound with the molecular formula C16H10N2 It consists of a quinoline ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-YL)benzonitrile typically involves the reaction of 2-aminobenzonitrile with 2-chlorobenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the quinoline ring. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-2-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 4-(Quinolin-2-YL)benzylamine.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(Quinolin-2-YL)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-YL)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the benzonitrile group.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
2-Quinolinylmethanol: A compound with a methanol group attached to the quinoline ring.
Uniqueness: 4-(Quinolin-2-YL)benzonitrile is unique due to the presence of both the quinoline and benzonitrile moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10N2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-quinolin-2-ylbenzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)18-16/h1-10H |
InChI Key |
CTKUXIAEKILJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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